Cas no 567-15-7 (2,2'-Bis-(Trifluoromethyl)biphenyl)

2,2'-Bis-(Trifluoromethyl)biphenyl structure
567-15-7 structure
Product name:2,2'-Bis-(Trifluoromethyl)biphenyl
CAS No:567-15-7
MF:C14H8F6
MW:290.203744888306
CID:377168
PubChem ID:3013906

2,2'-Bis-(Trifluoromethyl)biphenyl Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl,2,2'-bis(trifluoromethyl)-
    • 1-(trifluoromethyl)-2-[2-(trifluoromethyl)phenyl]benzene
    • 2,2'-Bis-(trifluoromethyl)biphenyl
    • 2,2'-Bis(trifluoromethyl)-1,1'-biphenyl
    • 2,2'-bis(trifluoromethyl)benzidine
    • 2,2'-Bis(trifluoromethyl)biphenyl
    • 2,2'-Bis-trifluormethyl-biphenyl
    • 2,2'-bis-trifluoromethyl-biphenyl
    • AC1MHYU6
    • AG-F-99523
    • CTK5A5607
    • FT-0686361
    • AKOS005068009
    • MS-20576
    • 567-15-7
    • 2,2'-Bitolyl, alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-
    • CS-0133255
    • DTXSID40205254
    • MFCD09836618
    • 1,1'-Biphenyl, 2,2'-bis(trifluoromethyl)-
    • SCHEMBL197671
    • BBL103196
    • STL557006
    • 2,2'-Bis-(Trifluoromethyl)biphenyl
    • MDL: MFCD09836618
    • Inchi: InChI=1S/C14H8F6/c15-13(16,17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(18,19)20/h1-8H
    • InChI Key: VBFVFTVNLQCICW-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)C2=CC=CC=C2C(F)(F)F)C(F)(F)F

Computed Properties

  • Exact Mass: 290.05304
  • Monoisotopic Mass: 290.053019
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 0

Experimental Properties

  • Density: 1.308
  • Boiling Point: 293.3°Cat760mmHg
  • Flash Point: 101.8°C
  • Refractive Index: 1.46
  • PSA: 0
  • LogP: 5.39120

2,2'-Bis-(Trifluoromethyl)biphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
PC520582-5g
2,2'-Bis-(trifluoromethyl)biphenyl
567-15-7 95%
5g
£584.00 2023-04-21
TRC
T901853-100mg
2,2'-Bis-(Trifluoromethyl)biphenyl
567-15-7
100mg
65.00 2021-07-15
Alichem
A011009198-1g
2,2'-Bis-(trifluoromethyl)biphenyl
567-15-7 97%
1g
$1534.70 2023-09-01
Alichem
A011009198-250mg
2,2'-Bis-(trifluoromethyl)biphenyl
567-15-7 97%
250mg
$480.00 2023-09-01
Key Organics Ltd
MS-20576-10g
2,2′-Bis-(trifluoromethyl)biphenyl
567-15-7 >95%
10g
£683.00 2025-02-08
A2B Chem LLC
AG99069-2.5g
1-(trifluoromethyl)-2-[2-(trifluoromethyl)phenyl]benzene
567-15-7
2.5g
$415.00 2024-04-19
Apollo Scientific
PC520582-1g
2,2'-Bis-(trifluoromethyl)biphenyl
567-15-7 95%
1g
£110.00 2025-02-21
Alichem
A011009198-500mg
2,2'-Bis-(trifluoromethyl)biphenyl
567-15-7 97%
500mg
$815.00 2023-09-01
TRC
T901853-50mg
2,2'-Bis-(Trifluoromethyl)biphenyl
567-15-7
50mg
$150.00 2023-05-17
Apollo Scientific
PC520582-10g
2,2'-Bis-(trifluoromethyl)biphenyl
567-15-7 95%
10g
£840.00 2023-04-21

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